![molecular formula C17H16N2O2S2 B2927492 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea CAS No. 2319724-19-9](/img/structure/B2927492.png)
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea, also known as THPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THPTU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme in the production of pro-inflammatory prostaglandins. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in cell survival and proliferation. Furthermore, 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has also been found to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth. Furthermore, 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been extensively studied for its potential therapeutic applications in various fields of medicine, making it a promising candidate for further research. However, 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea. Firstly, the mechanism of action of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea needs to be further elucidated to better understand its therapeutic potential. Secondly, the potential side effects and toxicity of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea need to be further investigated to ensure its safety for human use. Thirdly, the efficacy of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea in clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Finally, the development of novel derivatives of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea with improved therapeutic properties is a promising direction for future research.
Conclusion:
In conclusion, 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic activities and has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis and cell cycle arrest in cancer cells, and improve glucose metabolism and insulin sensitivity. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has several advantages for lab experiments, but its mechanism of action and potential side effects and toxicity need to be further investigated. Future research on 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea should focus on elucidating its mechanism of action, evaluating its efficacy in clinical trials, and developing novel derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea involves the condensation of 2-thiophen-2-yl-ethanol with phenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 5-thiophen-3-yl-thiophene-2-carboxylic acid chloride to obtain 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea. This process has been optimized to yield high purity and high yield of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea.
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-14(10-18-17(21)19-13-4-2-1-3-5-13)16-7-6-15(23-16)12-8-9-22-11-12/h1-9,11,14,20H,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLHYJBPOPGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

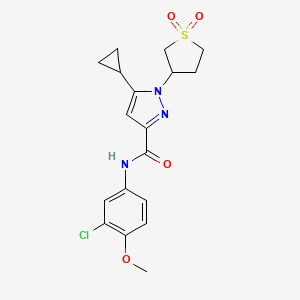

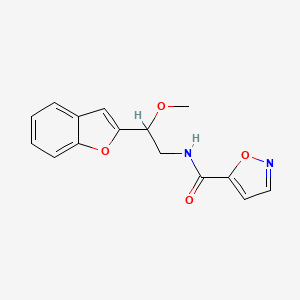
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)
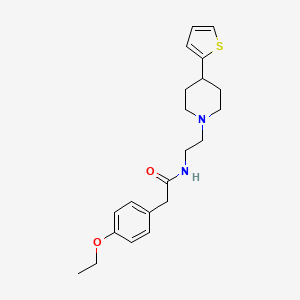
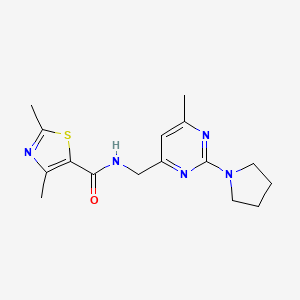
![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)
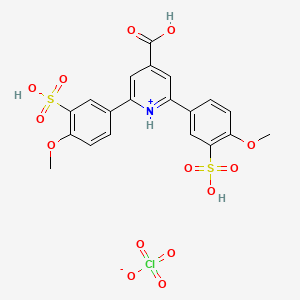
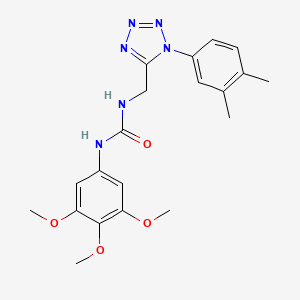
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)
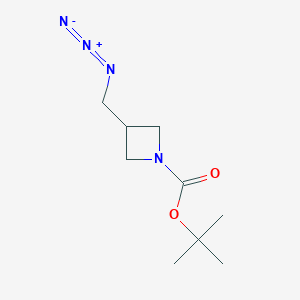
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)